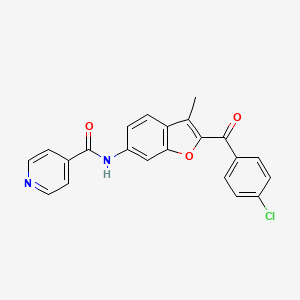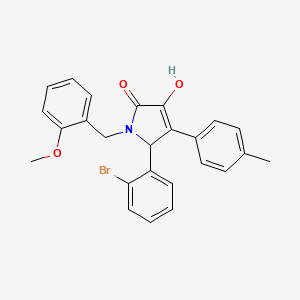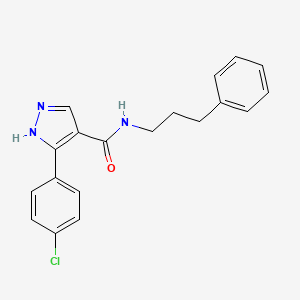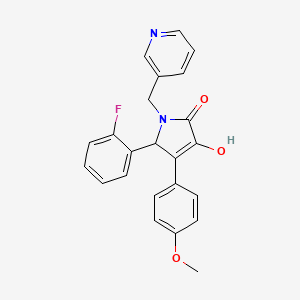![molecular formula C22H20N2S2 B11273122 4-(4-Ethylphenyl)-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-1,3-thiazole](/img/structure/B11273122.png)
4-(4-Ethylphenyl)-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-1,3-thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Ethylphenyl)-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-1,3-thiazole is an organic compound that belongs to the class of thiazoles. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of two thiazole rings, each substituted with a 4-ethylphenyl group. The compound’s unique structure makes it of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Ethylphenyl)-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-1,3-thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-ethylbenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the thiazole ring. The reaction conditions often require refluxing in an inert atmosphere to ensure the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-Ethylphenyl)-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield thiazolidines.
Eigenschaften
Molekularformel |
C22H20N2S2 |
|---|---|
Molekulargewicht |
376.5 g/mol |
IUPAC-Name |
4-(4-ethylphenyl)-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-1,3-thiazole |
InChI |
InChI=1S/C22H20N2S2/c1-3-15-5-9-17(10-6-15)19-13-25-21(23-19)22-24-20(14-26-22)18-11-7-16(4-2)8-12-18/h5-14H,3-4H2,1-2H3 |
InChI-Schlüssel |
SKCJYURXSMUPFP-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)C3=NC(=CS3)C4=CC=C(C=C4)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[11-(4-chlorophenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]-N-[(3,4-dimethoxyphenyl)methyl]propanamide](/img/structure/B11273058.png)
![N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-3,5-dimethoxybenzamide](/img/structure/B11273067.png)
![benzyl [3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]acetate](/img/structure/B11273078.png)


![ethyl [4-({1-[(2-chloro-4-fluorophenyl)amino]-1-oxopropan-2-yl}sulfanyl)-1H-1,5-benzodiazepin-2-yl]acetate](/img/structure/B11273092.png)
![N-(4-chlorophenyl)-9-(4-hydroxyphenyl)-6,6-dimethyl-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide](/img/structure/B11273097.png)

![N-Benzyl-2-{[9-(4-fluorophenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]sulfanyl}acetamide](/img/structure/B11273115.png)
![5-[(3,4-dimethylphenyl)amino]-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11273117.png)
![N-(5-chloro-2-methylphenyl)-5-[(3-methoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11273120.png)
![Ethyl 4-(2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamido)benzoate](/img/structure/B11273128.png)

![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide](/img/structure/B11273150.png)
